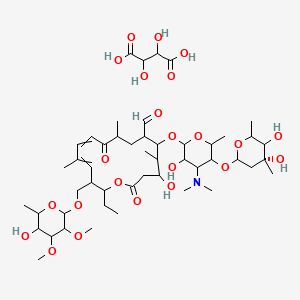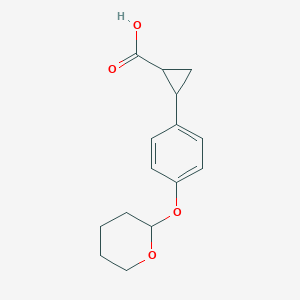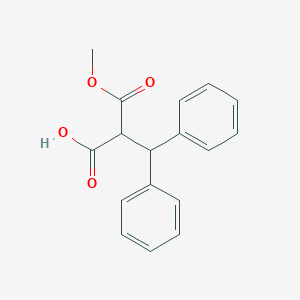
(R)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a benzhydryl group, a methoxy group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid typically involves the following steps:
Starting Materials: Benzhydrol and methyl 3-oxopropanoate.
Reaction: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction, where benzhydrol reacts with methyl 3-oxopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride.
Chirality Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the ®-configuration.
Hydrolysis: The ester group is hydrolyzed to form the carboxylic acid.
Industrial Production Methods
Industrial production of ®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzhydryl aldehyde or benzhydryl carboxylic acid.
Reduction: Formation of ®-2-Benzhydryl-3-methoxy-3-hydroxypropanoic acid.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
Chemistry
®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems.
Medicine
The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals with anti-inflammatory or analgesic properties.
Industry
In the industrial sector, ®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, while the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid: The enantiomer of the compound with different chiral properties.
2-Benzhydryl-3-hydroxy-3-oxopropanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-Benzhydryl-3-methoxypropanoic acid: A compound lacking the carbonyl group.
Uniqueness
®-2-Benzhydryl-3-methoxy-3-oxopropanoic acid is unique due to its specific chiral configuration and the presence of both methoxy and carboxylic acid functional groups
Properties
IUPAC Name |
2-benzhydryl-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIFVQVKWJWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
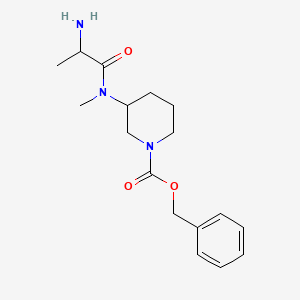

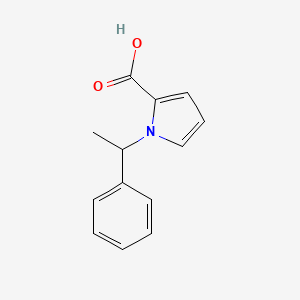

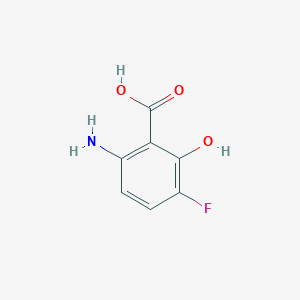
![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
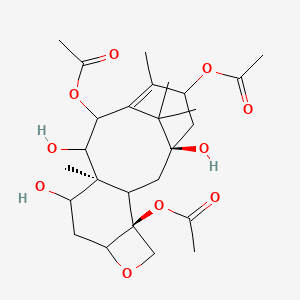
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)
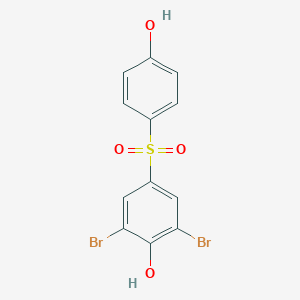
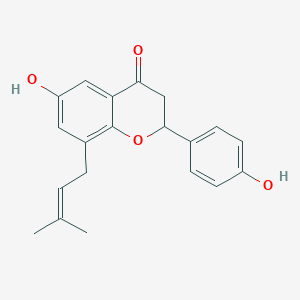
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
